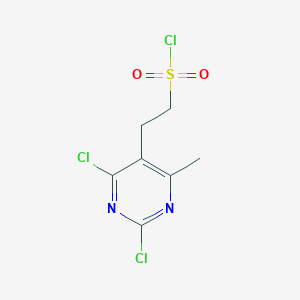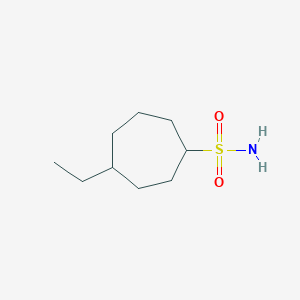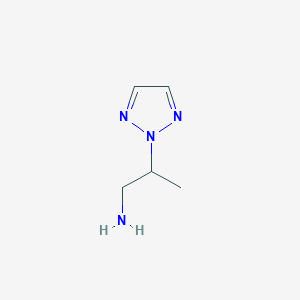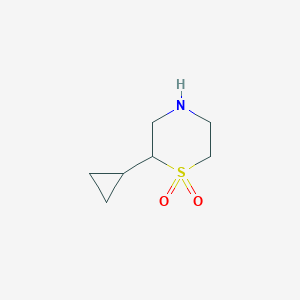
2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7Cl3N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-Dichloro-6-methylpyrimidine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrimidine.
Applications De Recherche Scientifique
2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying other compounds and creating new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of 2-(2,4-Dichloro-6-methylpyrimidin-5-yl)ethane-1-sulfonyl chloride.
2-Chloro-6-methylpyrimidine: Another derivative of pyrimidine with similar reactivity.
Uniqueness
This compound is unique due to the presence of both the sulfonyl chloride and dichloropyrimidine groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H7Cl3N2O2S |
|---|---|
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
2-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H7Cl3N2O2S/c1-4-5(2-3-15(10,13)14)6(8)12-7(9)11-4/h2-3H2,1H3 |
Clé InChI |
HDEDMJBELRPRCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Cl)Cl)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)

![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13239461.png)



![7-[(tert-Butoxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13239493.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide](/img/structure/B13239496.png)




![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13239528.png)
![(Butan-2-yl)[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13239532.png)
